恩培西替尼
描述
恩培西替尼,也称为 BAY1161909,是一种口服生物利用度高的单极纺锤体 1 (Mps1) 激酶选择性抑制剂。该化合物已显示出潜在的抗肿瘤活性,使其成为癌症治疗中很有希望的候选药物。 Mps1 激酶对于纺锤体组装检查点 (SAC) 的功能至关重要,并在有丝分裂过程中控制染色体排列 .
科学研究应用
化学: 恩培西替尼被用作工具化合物来研究 Mps1 激酶的抑制及其对细胞分裂的影响。
生物学: 在生物学研究中,恩培西替尼用于研究 Mps1 激酶在有丝分裂中的作用及其作为癌症治疗靶点的潜力。
作用机制
恩培西替尼通过选择性抑制 Mps1 激酶的活性来发挥其作用。给药后,恩培西替尼与 Mps1 激酶结合,导致纺锤体组装检查点 (SAC) 失活。 这会导致加速有丝分裂、染色体排列错误、染色体分离错误和非整倍体增加,最终导致 Mps1 过表达的癌细胞死亡 .
生化分析
Biochemical Properties
Empesertib plays a significant role in biochemical reactions. It binds to and inhibits the activity of Mps1 . This interaction with Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors , is crucial for its function.
Cellular Effects
Empesertib has profound effects on various types of cells and cellular processes. It causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These effects lead to the induction of cell death in cancer cells overexpressing Mps1 .
Molecular Mechanism
The molecular mechanism of Empesertib involves its binding to and inhibition of Mps1 . This binding interaction leads to the inactivation of the SAC, causing accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Metabolic Pathways
Empesertib is involved in metabolic pathways, particularly those involving the Mps1 kinase
准备方法
恩培西替尼是通过一系列涉及特定试剂和条件的化学反应合成的恩培西替尼的工业生产方法尚未广泛记录,但它们可能涉及大规模合成技术以确保高产率和纯度 .
化学反应分析
恩培西替尼会发生各种化学反应,包括:
氧化: 恩培西替尼在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰恩培西替尼上的官能团。
取代: 恩培西替尼可以发生取代反应,其中特定的取代基被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
恩培西替尼与其他 Mps1 激酶抑制剂(如 CFI-402257 和 BOS-172722)进行比较。这些化合物具有相似的作用机制,但其效力、选择性和药代动力学特性有所不同。 恩培西替尼独特的结构和结合模式使其作为激酶抑制剂具有独特的特性 .
类似化合物包括:
CFI-402257: 另一种具有强大抗癌活性的 Mps1 激酶抑制剂。
BOS-172722: 一种具有不同化学结构和结合特性的选择性 Mps1 激酶抑制剂.
恩培西替尼的独特性在于它对 Mps1 激酶的特异性抑制作用,使其成为研究该激酶在癌症中的作用以及开发靶向治疗的宝贵工具。
属性
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action for Empesertib?
A1: Empesertib functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, Empesertib disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []
Q2: What are the potential applications of Empesertib in cancer treatment?
A2: Empesertib shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining Empesertib with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to Empesertib's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.
Q3: Has Empesertib demonstrated efficacy in overcoming drug resistance in cancer treatment?
A3: Research suggests that Empesertib might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that Empesertib, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for Empesertib to enhance the efficacy of existing chemotherapeutic regimens.
Q4: What are the limitations of current research on Empesertib and future directions for investigation?
A4: While preclinical studies on Empesertib exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests Empesertib's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing Empesertib's therapeutic application in combination with radiotherapy and other treatment modalities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。